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Compound of Interest

Compound Name: D-Altrose-1-13C

CAS No.: 70849-27-3

Cat. No.: B583466

Get Quote

Tracking Rare Sugar Isomerization and Transport Kinetics in Engineered Microbial Systems

Introduction & Scientific Rationale
The metabolic engineering of "rare sugars" (monosaccharides with limited natural abundance)

has emerged as a critical frontier in the development of low-calorie sweeteners and functional

food ingredients.[1] D-Altrose, a C-3 epimer of D-Allose, represents a high-value target for

characterizing novel isomerase activity and transport mechanisms in engineered Escherichia

coli and Bacillus subtilis chassis.

Standard metabolic flux analysis (MFA) often utilizes Glucose-1-13C; however, glucose

metabolism is rapid and branches extensively, complicating the analysis of specific rare-sugar

pathways. D-Altrose-1-13C serves as a precision probe because:

Orthogonality: Wild-type organisms typically lack specific D-altrose kinases, allowing

researchers to isolate transport kinetics from catabolism.

Anomeric Resolution: The C1 label provides a distinct NMR signature. Upon isomerization to

a ketose (e.g., D-Psicose/D-Allulose), the 1-13C label transitions from an anomeric methine
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environment (~90-100 ppm) to a hydroxymethyl methylene environment (~60-65 ppm). This

chemical shift "switch" allows for quantifiable, background-free monitoring of isomerase

efficiency in vivo.

Target Audience
Metabolic Engineers: Optimizing "Izumoring" cascade pathways for rare sugar

biomanufacturing.

Structural Biologists: Investigating substrate promiscuity of L-fucose isomerase or L-

arabinose isomerase.

Microbiologists: Studying sugar transport systems (e.g., GalP, FucP) with non-native

substrates.[2]

Mechanism of Action & Label Fate
Understanding the atomic fate of the 13C label is prerequisite to experimental design. In a

typical engineered pathway, D-Altrose is isomerized to D-Psicose (D-Allulose).

Substrate: D-Altrose-1-13C (Aldose).[3] Label is at the hemiacetal carbon (C1).

Reaction: Isomerization moves the carbonyl function to C2.

Product: D-Psicose-1-13C (Ketose). The label is now at the terminal hydroxymethyl group

(C1), not the anomeric carbon (C2).

Pathway Visualization
The following diagram illustrates the metabolic fate and the specific NMR-observable transition.
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Caption: Metabolic fate of D-Altrose-1-13C. The critical analytical step is the isomerization to

D-Psicose, which dramatically alters the chemical shift of the labeled carbon.

Experimental Protocol
Objective: Quantify the intracellular conversion of D-Altrose to D-Psicose in E. coli over a 4-

hour time course.

A. Materials
Tracer: D-Altrose-1-13C (99% enrichment).[4]

Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMSP.

Quenching Agent: 60% Methanol (buffered with 10mM Ammonium Acetate, pH 7.5), pre-

chilled to -40°C.

Lysis Solvent: 100% Methanol (HPLC grade).

B. Cell Culture & Labeling
Inoculation: Seed E. coli (engineered strain) in M9 minimal medium containing 0.5% glycerol

(unlabeled carbon source) to mid-log phase (OD600 ~ 0.6).

Pulse: Add D-Altrose-1-13C to a final concentration of 10 mM.

Note: High concentration ensures transport saturation, allowing Vmax estimation.

Sampling: Collect 10 mL aliquots at t=0, 30, 60, 120, and 240 minutes.

C. Quenching & Extraction (Critical Step)
Metabolic turnover is rapid (<1 sec). Proper quenching is essential to preserve the snapshot of

flux.

Rapid Quench: Immediately inject culture aliquot into 40 mL of -40°C 60% Methanol.

Centrifugation: Spin at 4,000 x g for 5 mins at -10°C. Discard supernatant (unless analyzing

extracellular metabolites).
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Extraction: Resuspend pellet in 500 µL cold (-20°C) 100% Methanol. Vortex vigorously.

Freeze-Thaw: Perform three cycles of liquid nitrogen freeze / 37°C thaw to lyse cells.

Clarification: Centrifuge at 15,000 x g for 10 mins. Collect supernatant.

Drying: Evaporate methanol using a SpeedVac (avoid heat > 30°C to prevent sugar

degradation).

Reconstitution: Dissolve residue in 600 µL D2O containing 0.5 mM DSS (internal standard).

D. NMR Acquisition Workflow
The following workflow ensures data integrity and reproducibility.
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Caption: NMR acquisition pipeline. 1D Proton NMR with water suppression is primary for

quantification; HSQC is used to resolve overlapping isomers.

Data Analysis & Interpretation
Chemical Shift Reference Table
The success of this protocol relies on distinguishing the

anomers of Altrose from the reaction products.

Metabolite
Carbon
Position

13C Shift
(ppm)

1H Shift
(ppm)

Multiplicity
(J_CH)

Notes

-D-Altrose
C1

(Anomeric)
95.3 5.08

Doublet

(~170 Hz)

Substrate

(Dominant)

-D-Altrose
C1

(Anomeric)
93.3 4.95

Doublet

(~160 Hz)

Substrate

(Minor)

D-Psicose C1 (CH2OH) 63.5 3.45
Doublet of

Doublets

Product

Marker

D-Psicose
C2

(Anomeric)
105.1 N/A Quaternary

Not labeled in

this protocol

D-Tagatose C1 (CH2OH) 64.2 3.55
Doublet of

Doublets

Alternative

Isomer

Quantification Strategy
Normalize: Set the DSS methyl signal (0.00 ppm) integral to a fixed value (corresponding to

0.5 mM).

Integrate: Calculate the area under the

-D-Altrose H1 doublet (5.08 ppm).

Track Product: Integrate the upfield signals at ~3.4-3.6 ppm corresponding to the C1 protons

of the ketose product.
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Note: Because the label moves to a CH2 group, the 1H-13C splitting pattern changes. In

1D 1H NMR, the 13C-satellites of the CH2 group will be split by the large 1JCH coupling

(~140 Hz). Use the 13C-decoupled 1H spectrum if available, or sum the satellite integrals.

Calculating Flux
The metabolic flux (

) through the isomerase can be estimated by the initial rate of product appearance:

Ensure to correct for cell volume (approx. 2.3 µL per mg dry cell weight) to obtain intracellular
concentrations.
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Disclaimer: This application note is for research purposes only. D-Altrose-1-13C is a

specialized reagent; ensure compatibility with your specific biological system before large-scale

acquisition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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